Cytotoxicity Against Human Cancer Cell Lines: Thelenotoside B vs. Deacetylated Analog
Thelenotoside B demonstrates markedly higher cytotoxicity across a panel of five human cancer cell lines compared to its deacetylated analog, deacetyl thelenotoside B. In a direct comparative study using SRB assays, Thelenotoside B exhibited IC50 values ranging from 0.95 ± 0.08 μM to 1.90 ± 0.13 μM, whereas deacetyl thelenotoside B showed substantially weaker activity, with IC50 values ranging from 6.87 ± 0.25 μM to 11.62 ± 1.05 μM [1]. This represents an approximate 5- to 10-fold difference in potency depending on the specific cell line.
| Evidence Dimension | Cytotoxic potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | IC50 range: 0.95 ± 0.08 μM to 1.90 ± 0.13 μM (five cell lines) |
| Comparator Or Baseline | Deacetyl thelenotoside B: IC50 range 6.87 ± 0.25 μM to 11.62 ± 1.05 μM (same five cell lines) |
| Quantified Difference | Target compound is approximately 5- to 10-fold more potent than comparator. |
| Conditions | SRB assay; cell lines: HepG2, KB, LNCaP, MCF7, SK-Mel2; 48-hour exposure |
Why This Matters
This significant potency difference directly impacts experimental design, as the deacetylated form would require substantially higher concentrations to achieve comparable cytotoxic effects, potentially introducing solubility or off-target issues.
- [1] Vien LT, Hoang LV, Hanh TTH, Thanh NV, Cuong NX, Nam NH, Thung DC, Kiem PV, Minh CV. (2018). Triterpene tetraglycosides from the sea cucumber Stichopus horrens. Natural Product Research, 32(9):1039-1043. View Source
